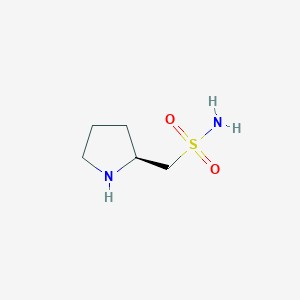

Tert-butyl 2-(1-methylpiperidin-4-yl)hydrazinecarboxylate

Übersicht

Beschreibung

Tert-butyl 2-(1-methylpiperidin-4-yl)hydrazinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a hydrazine derivative that has been synthesized using various methods. The synthesis method used plays a critical role in determining the purity and yield of the final product.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

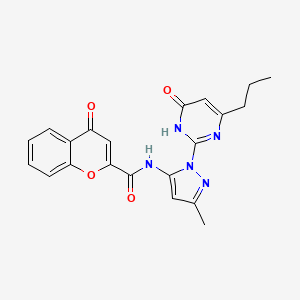

Tert-butyl 2-(1-methylpiperidin-4-yl)hydrazinecarboxylate and its derivatives have been the subject of synthesis and characterization in scientific research. The compound (E)-tert-butyl 2-((E)-2-methyl-3-phenylallylidene)hydrazinecarboxylate and its analog were synthesized by refluxing t-butyl carbazate with the corresponding aldehyde, leading to substantial yields. These compounds were characterized through spectral data analysis and theoretical studies, including Density Functional Theory (DFT) calculations, Molecular Electrostatic Potential Surface (MEPS), and Frontier Molecular Orbital (FMO) analysis. The theoretical parameters showed good compliance with experimental data, indicating similar reactivity behavior for both compounds. This research also highlighted the potential biological activity of these compounds against the Mcl-1 enzyme, a notable finding in the context of therapeutic applications (Bhat et al., 2019).

Coordination and Photochemical Properties

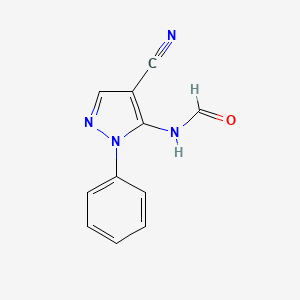

In another study, the coordination and photochemical properties of tert-butyl 2-[1-[3-(4-cianophenyl)-5-hydroxy-1-phenyl-1H-pyrazol-4-yl]ethylidene]hydrazinecarboxylate and related ligands were explored. These ligands exhibited fluorescence and the ability to coordinate with Zn(II) ions, resulting in large Stokes shifts in the emission spectra. Specifically, ligand L1 showcased a unique double emission, enabling its use as a ratiometric fluorescent sensor. This research provides insight into the potential application of these compounds in sensing and imaging technologies (Formica et al., 2018).

Application in Heterocyclic Chemistry

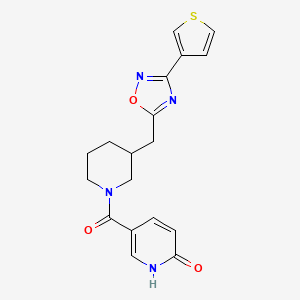

The compound tert-butyl 1-hydrazinecarboxylate has been used in the synthesis of heterocyclic compounds. For instance, its reaction with triphosgene and ethyl 2-pyrrolidinecarboxylate, followed by deprotection, yielded hexahydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione and related heterocycles. These heterocycles are of interest due to their potential pharmacological properties and use in the development of new therapeutic agents (Obreza & Urleb, 2003).

Eigenschaften

IUPAC Name |

tert-butyl N-[(1-methylpiperidin-4-yl)amino]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)13-12-9-5-7-14(4)8-6-9/h9,12H,5-8H2,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGXBEWHGLYADG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1CCN(CC1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2637208.png)

![[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2637211.png)

![(E)-2-(4-chlorophenyl)-N-[1-(3-chlorophenyl)ethyl]ethenesulfonamide](/img/structure/B2637215.png)

![3-[(E)-2-Cyano-4,4-dimethyl-3-oxohex-1-enyl]benzenesulfonyl fluoride](/img/structure/B2637222.png)

![2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propanoic acid](/img/structure/B2637228.png)